Phosphonium, [3-(dimethylamino)propyl]triphenyl-

Mitochondrial targeting Cellular uptake kinetics TPP vector design

This specific quaternary phosphonium salt is the mandatory intermediate for olopatadine API synthesis and a high-performance mitochondrial-targeting vector. Its lipophilic 3-(dimethylamino)propyl chain enables rapid cellular accumulation (minutes vs. hours for simpler TPP+ analogs), crucial for time-sensitive assays. The terminal amine provides a conjugation handle for cargo delivery. Do not substitute with generic TPP+ salts; the side-chain identity is critical for Wittig olefination, phase-transfer catalysis, and biological uptake kinetics. Ensure reproducibility by procuring the precisely specified structure.

Molecular Formula C23H27NP+
Molecular Weight 348.4 g/mol
CAS No. 89207-40-9
Cat. No. B13330069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonium, [3-(dimethylamino)propyl]triphenyl-
CAS89207-40-9
Molecular FormulaC23H27NP+
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCN(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C23H27NP/c1-24(2)19-12-20-25(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23/h3-11,13-18H,12,19-20H2,1-2H3/q+1
InChIKeyGLJPNKPBJUJJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonium, [3-(Dimethylamino)propyl]triphenyl- (CAS 89207-40-9): A Targeted Mitochondrial Vector and Versatile Pharmaceutical Intermediate


Phosphonium, [3-(dimethylamino)propyl]triphenyl- (CAS 89207-40-9), commonly encountered as its bromide or hydrobromide salt, is a quaternary phosphonium compound featuring a lipophilic triphenylphosphonium (TPP⁺) cation linked to a terminal dimethylamino group via a propyl spacer [1]. This structural motif endows the molecule with the capacity to selectively accumulate within mitochondria, driven by the high mitochondrial membrane potential (Δψₘ), a property extensively exploited for targeted drug delivery, imaging, and the modulation of mitochondrial function [2]. Concurrently, the compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), notably the anti-allergic drug olopatadine hydrochloride, and as a versatile reagent in Wittig olefination and phase-transfer catalysis [3][4]. Its dual utility as both a biological targeting vector and a robust synthetic building block distinguishes it from simpler alkyltriphenylphosphonium analogs, positioning it as a high-value, application-specific research tool and industrial intermediate.

Why Generic Triphenylphosphonium Salts Cannot Substitute for [3-(Dimethylamino)propyl]triphenylphosphonium (89207-40-9)


Generic substitution of this compound with other triphenylphosphonium (TPP⁺) salts is scientifically unsound due to profound differences in physicochemical properties, reactivity, and biological fate dictated by the specific 3-(dimethylamino)propyl substituent. While the TPP⁺ core provides mitochondrial affinity, it is the alkyl side chain that governs critical performance parameters, including lipophilicity (LogP), membrane permeation rate, and subcellular accumulation efficiency [1]. Simple alkyl-TPP⁺ analogs (e.g., methyl-TPP⁺) exhibit markedly slower cellular uptake kinetics (steady-state achieved in hours vs. minutes for hydrophobic analogs), a parameter that directly impacts the utility of these vectors in acute biological assays or time-sensitive therapeutic windows [2]. Furthermore, the terminal dimethylamino group is essential for specific synthetic applications, such as the Wittig reaction to install a dimethylaminopropylidene moiety, and as a functional handle in the multi-step synthesis of olopatadine, roles for which alkyl-only or aryl-only TPP⁺ analogs are chemically inert or lead to divergent reaction pathways [3][4]. Therefore, procurement based solely on the TPP⁺ core, without regard for the precise side-chain identity, introduces unacceptable variability in both research reproducibility and industrial process outcomes.

Phosphonium, [3-(Dimethylamino)propyl]triphenyl- (89207-40-9): Quantitative Differentiation from Analogs


Mitochondrial Uptake Kinetics: Hydrophobic Side Chains Dramatically Accelerate Cellular Accumulation

The substitution of a simple methyl group with a longer, hydrophobic side chain profoundly alters the membrane permeation kinetics of TPP⁺ cations. The 3-(dimethylamino)propyl group confers significant lipophilicity relative to the minimal methyltriphenylphosphonium (TPMP) cation. In direct comparative studies, hydrophobic TPP⁺ derivatives (analogous in lipophilicity to the target compound) achieve cellular steady-state concentrations within approximately 15 minutes, whereas the hydrophilic TPMP requires approximately 8 hours to reach a comparable state in the same cellular models [1][2].

Mitochondrial targeting Cellular uptake kinetics TPP vector design

Synthetic Utility as a Wittig Reagent: Installation of the Functionalized 3-(Dimethylamino)propylidene Moiety

This compound is specifically employed as a Wittig reagent to introduce the 3-(dimethylamino)propylidene group into aldehydes and ketones. This is a unique chemical transformation that is not possible with simpler alkyltriphenylphosphonium salts (e.g., methyl-, ethyl-, or benzyl-TPP⁺). The terminal amine provides a valuable synthetic handle for subsequent derivatization, which is a key step in the construction of complex molecular architectures like that of olopatadine [1][2]. In contrast, analogs such as methyltriphenylphosphonium bromide would yield a methylidene group, leading to a completely different and unusable product in these specific synthetic routes.

Wittig reaction Olefination Pharmaceutical intermediate

Synthetic Process Scalability: Established Reaction Kinetics for Safe Industrial Manufacture

The industrial synthesis of [3-(dimethylamino)propyl]triphenylphosphonium bromide has been thoroughly characterized using reaction calorimetry to model heat and byproduct generation profiles [1]. This established process knowledge is a key differentiator for procurement at scale. While analogous quaternary phosphonium salts can be synthesized by similar routes, the specific kinetic and safety parameters for the amination of the (3-bromopropyl)triphenylphosphonium precursor with dimethylamine have been experimentally determined and optimized for this specific compound. This data allows for safe and predictable scale-up from laboratory to plant-scale production, mitigating risks associated with exothermic reactions and ensuring consistent product quality, which is not guaranteed for less-studied or custom-synthesized analogs [1].

Process chemistry Scale-up Reaction calorimetry

Role as a Key Intermediate in the Synthesis of Chlorpheniramine Analogs to Overcome Drug Resistance

This specific phosphonium salt serves as a crucial reactant for preparing chlorpheniramine analogs that reverse chloroquine (CQ) resistance in Plasmodium falciparum [1]. The mechanism of action involves the inhibition of the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). This application is highly specific to the structure of the molecule; it is not a general property of TPP⁺ salts but rather the result of the entire pharmacophore, including the TPP⁺ group and the dimethylamino-propyl chain, interacting with PfCRT [1]. Analogs such as decyltriphenylphosphonium or simple TPP⁺ would lack the required molecular recognition elements for this specific biological activity, making this compound a non-fungible reagent in this particular medicinal chemistry campaign.

Antimalarial drug discovery Chloroquine resistance PfCRT inhibition

Phase-Transfer Catalysis Efficiency: Enhanced Reactivity over Ammonium Analogs

Phosphonium-based phase-transfer catalysts (PTCs) of the TPP⁺ class have been shown to accelerate reactions to a greater extent than their ammonium counterparts. In a study comparing a series of amphiphilic triphenylphosphonium bromides (TPPB) with analogous ammonium surfactants in the hydrolysis of phosphorus acid esters, the TPPB series achieved higher reaction acceleration due to a superior concentration factor at the reaction interface [1]. While the study did not test the exact 3-(dimethylamino)propyl derivative, it provides class-level evidence that the TPP⁺ core is a superior catalytic platform. The specific dimethylamino-propyl chain of the target compound further allows for tunable solubility and reactivity, optimizing its performance as a PTC in specific biphasic systems [2].

Phase-transfer catalysis Phosphonium salts Reaction kinetics

High-Impact Application Scenarios for Phosphonium, [3-(Dimethylamino)propyl]triphenyl- (89207-40-9)


Synthesis of the Olopatadine Hydrochloride API

This compound is the definitive intermediate for the industrial-scale production of olopatadine hydrochloride, a leading ophthalmic anti-allergic drug [1]. Its role as a Wittig reagent precursor is essential for constructing the core carbon skeleton of the API. Procurement of this specific phosphonium salt is mandatory for any generic pharmaceutical manufacturer or CRO engaged in the synthesis of olopatadine, as no alternative reagent can perform this specific carbon-carbon bond-forming step [2]. The established process safety and scale-up data further solidify its status as the only viable choice for commercial API manufacturing [3].

Synthesis of Novel Chlorpheniramine Analogs to Combat Chloroquine-Resistant Malaria

As demonstrated by Deane et al. (2014), this compound is an indispensable reactant for preparing a focused library of chlorpheniramine analogs that inhibit the PfCRT protein, thereby reversing chloroquine resistance in Plasmodium falciparum [1]. Medicinal chemistry groups focused on antimalarial drug discovery should procure this compound to synthesize and screen these specific analogs, as its unique structural features are integral to the pharmacophore's ability to interact with the target transporter. Using a different TPP⁺ salt would not yield the same biologically active molecules.

Mitochondrial-Targeted Probe or Prodrug Development Requiring Rapid Cellular Uptake

For researchers developing novel mitochondrial-targeted probes, antioxidants, or prodrugs that require acute delivery and rapid accumulation, the lipophilic nature of the [3-(dimethylamino)propyl]triphenylphosphonium scaffold is highly advantageous [1]. Its cellular uptake kinetics are inferred to be on the order of minutes, a stark contrast to the 8-hour timeframe required for the simpler and more hydrophilic methyltriphenylphosphonium (TPMP) [1][2]. This rapid equilibration enables experiments with short time courses and minimizes the confounding effects of prolonged drug exposure. The terminal amine also offers a convenient site for conjugation to a wide array of functional cargo molecules (e.g., fluorophores, spin traps, or cytotoxic payloads) via amide bond formation [3].

Specialized Phase-Transfer Catalysis in Biphasic Organic Reactions

In synthetic chemistry workflows where a highly lipophilic, cationic phase-transfer catalyst is required to facilitate nucleophilic substitutions, alkylations, or oxidations in liquid-liquid or solid-liquid biphasic systems, this phosphonium salt is an excellent candidate [1]. Class-level evidence indicates that TPP⁺-based catalysts can outperform their ammonium-based counterparts in certain reaction systems [2]. The presence of the dimethylamino group on the alkyl chain can further modulate the catalyst's solubility and partition coefficient, allowing chemists to fine-tune the reaction conditions for optimal yield and selectivity in complex organic transformations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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